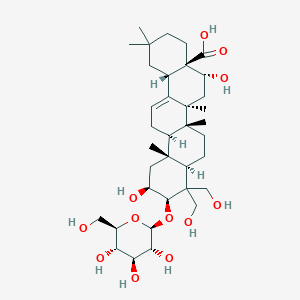

3-O-beta-D-Glucopyranosylplatycodigenin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-O-beta-D-Glucopyranosylplatycodigenin is an oleanane-type triterpenoid . It is isolated from the roots of Platycodon grandiflorum . This compound exhibits anti-proliferative activities against the HSC-T6 cell line with an IC50 value of 13.36 μM .

Synthesis Analysis

The major absorbed platycosides, 3-O-beta-D-glucopyranosylplatyconic acid (GPA) and 3-O-beta-D-glucopyranosylplatycodigenin (GP), were isolated from total saponins . The isolation process involved the use of ultra-high pressure liquid chromatography with quadrupole time of flight mass spectrometry (UPLC-Q/TOF-MS) and a strategy based on fragmentation behaviors .Molecular Structure Analysis

The molecular formula of 3-O-beta-D-Glucopyranosylplatycodigenin is C36H58O12 . It has a molecular weight of 682.84 g/mol . The compound is a solid and its color ranges from white to off-white .Physical And Chemical Properties Analysis

3-O-beta-D-Glucopyranosylplatycodigenin is a solid compound with a white to off-white color . It has a molecular weight of 682.84 g/mol and a molecular formula of C36H58O12 . The compound is soluble in various solvents such as DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone, etc .Applications De Recherche Scientifique

Respiratory Disease Treatment

3-O-beta-D-Glucopyranosylplatycodigenin: is derived from Platycodon grandiflorum, commonly used in traditional medicine for treating respiratory ailments . Its saponins, including this compound, are known as channel ushering drugs, which assist other drugs in targeting the respiratory system.

Anti-Proliferative Activity

This compound has demonstrated anti-proliferative effects against the HSC-T6 cell line, a hepatic stellate cell line, suggesting potential applications in liver fibrosis treatment or research . The IC50 value reported is 13.36 μM, indicating a moderate level of potency.

Pharmacokinetics

Studies have evaluated the pharmacokinetics of 3-O-beta-D-Glucopyranosylplatycodigenin in mice, revealing quick absorption and short Tmax (<45 min), which is crucial for developing effective dosing regimens in therapeutic applications .

Drug Distribution

Research involving Micro-PET imaging has shown that total platycodon saponins, including 3-O-beta-D-Glucopyranosylplatycodigenin , can improve drug distribution within lung tissue . This suggests its role in enhancing the efficacy of pulmonary drugs.

Metabolite Identification

The compound plays a significant role in the identification of bioactive platycosides in vivo. Understanding its behavior and transformation in the body can lead to the discovery of new metabolites with potential therapeutic benefits .

Development of Traditional Medicine

As a component of Jiegeng, a traditional medicine, 3-O-beta-D-Glucopyranosylplatycodigenin contributes to the modernization and scientific validation of herbal remedies, paving the way for their integration into contemporary healthcare .

Anti-Cancer Research

Given its anti-proliferative properties, there is potential for this compound to be researched further in the context of cancer, particularly in cancers where saponins have shown therapeutic promise .

Solubility and Formulation Studies

The solubility of 3-O-beta-D-Glucopyranosylplatycodigenin in various solvents has been studied, which is essential for the development of drug formulations and ensuring proper bioavailability .

Orientations Futures

The major absorbed platycosides, including 3-O-beta-D-Glucopyranosylplatycodigenin, were found in rat plasma following a single oral dose of total saponins . This suggests that these compounds could potentially be absorbed in vivo. The findings from this study could support future research on the identification of bioactive platycosides in vivo and lay the foundation for the development of new treatments .

Mécanisme D'action

Target of Action

3-O-beta-D-Glucopyranosylplatycodigenin is an oleanane-type triterpenoid isolated from the roots of Platycodon grandiflorum . The primary target of this compound is the HSC-T6 cell line . It exhibits anti-proliferative activities against this cell line .

Mode of Action

It is known to exhibit anti-proliferative activities, suggesting that it may inhibit cell division and growth in the hsc-t6 cell line .

Biochemical Pathways

Its anti-proliferative activity suggests that it may interfere with the pathways involved in cell cycle regulation and proliferation .

Pharmacokinetics

The pharmacokinetics of 3-O-beta-D-Glucopyranosylplatycodigenin have been evaluated in mice . The compound was found to be quickly absorbed with a short Tmax (<45 min) . The pharmacokinetic parameters were higher for 3-O-beta-D-glucopyranosylplatyconic acid (GPA), another major absorbed platycoside, than for 3-O-beta-D-Glucopyranosylplatycodigenin at the same dosage . This suggests that GPA may be the main absorbed saponin in vivo .

Result of Action

The primary result of the action of 3-O-beta-D-Glucopyranosylplatycodigenin is its anti-proliferative effect on the HSC-T6 cell line . This suggests that it may inhibit cell division and growth in these cells .

Propriétés

IUPAC Name |

(4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O12/c1-31(2)10-11-36(30(45)46)19(12-31)18-6-7-22-32(3)13-20(40)28(48-29-27(44)26(43)25(42)21(15-37)47-29)35(16-38,17-39)23(32)8-9-33(22,4)34(18,5)14-24(36)41/h6,19-29,37-44H,7-17H2,1-5H3,(H,45,46)/t19-,20-,21+,22+,23+,24+,25+,26-,27+,28-,29-,32+,33+,34+,36+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVWWHYNAAZHQR-KNSUCORESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(CO)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H](C3(CO)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2990874.png)

![Tert-butyl 5-(2-chloropyrimidine-5-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2990876.png)

![N-(2-ethyl-6-methylphenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2990879.png)

![1-(2,5-dimethylphenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2990882.png)

![1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2990884.png)

![2-Chloro-1-[2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]propan-1-one](/img/structure/B2990886.png)

![Piperidin-1-yl-[4-(2-pyrazol-1-ylethyl)morpholin-2-yl]methanone](/img/structure/B2990891.png)